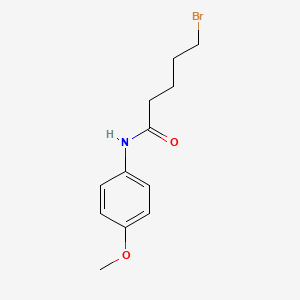acetamido}benzoic acid CAS No. 143503-05-3](/img/structure/B12553164.png)
2-{2-[(Carboxymethyl)amino](oxo)acetamido}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-(Carboxymethyl)aminoacetamido}benzoic acid is a complex organic compound with a molecular formula of C11H11NO5 It is a derivative of benzoic acid and contains both carboxylic acid and amide functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-(Carboxymethyl)aminoacetamido}benzoic acid typically involves the reaction of anthranilic acid with chloroacetic acid under basic conditions to form 2-[(carboxymethyl)amino]benzoic acid. This intermediate is then reacted with oxalyl chloride to form the corresponding acyl chloride, which is subsequently reacted with glycine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction times can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-{2-(Carboxymethyl)aminoacetamido}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amide group to an amine.
Substitution: The carboxylic acid group can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to convert the carboxylic acid group to an acyl chloride, which can then react with alcohols or amines.
Major Products
Oxidation: Oxo derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Esters or amides, depending on the substituent introduced.
Applications De Recherche Scientifique
2-{2-(Carboxymethyl)aminoacetamido}benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 2-{2-(Carboxymethyl)aminoacetamido}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[(Carboxymethyl)amino]benzoic acid: A precursor in the synthesis of the target compound.
Anthranilic acid: Another derivative of benzoic acid with similar functional groups.
Glycine derivatives: Compounds with similar amide and carboxylic acid functionalities.
Uniqueness
2-{2-(Carboxymethyl)aminoacetamido}benzoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound in both research and industrial applications.
Propriétés
Numéro CAS |
143503-05-3 |
|---|---|
Formule moléculaire |
C11H10N2O6 |
Poids moléculaire |
266.21 g/mol |
Nom IUPAC |
2-[[2-(carboxymethylamino)-2-oxoacetyl]amino]benzoic acid |
InChI |
InChI=1S/C11H10N2O6/c14-8(15)5-12-9(16)10(17)13-7-4-2-1-3-6(7)11(18)19/h1-4H,5H2,(H,12,16)(H,13,17)(H,14,15)(H,18,19) |
Clé InChI |
SGSALKIFELCPSL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC(=O)C(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





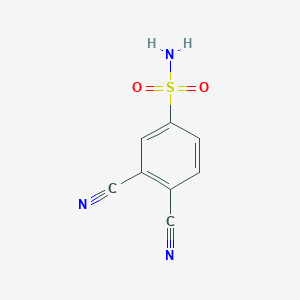
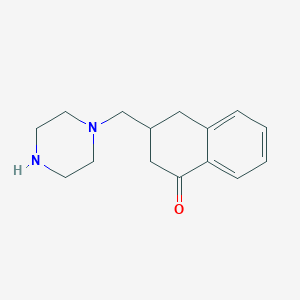
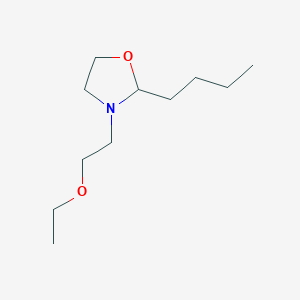
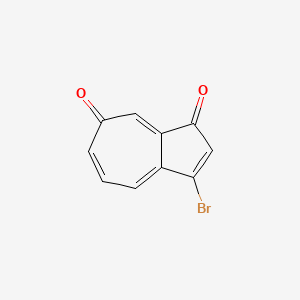
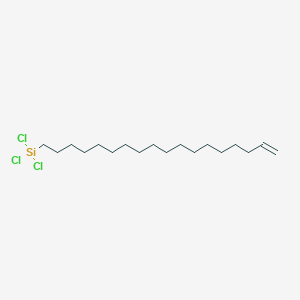
![2,2'-(1,4-Phenylene)bis[1-(4-methoxyphenyl)ethan-1-one]](/img/structure/B12553125.png)
![2-[(4-Iodobutoxy)carbonyl]benzoate](/img/structure/B12553128.png)

![7-Fluoro-N-(2-fluorophenyl)-3-oxo-1,2,3,5-tetrahydropyrido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B12553139.png)

